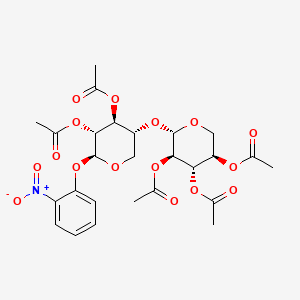

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a valuable compound extensively utilized in biomedicine . It serves as a crucial tool in the development of drugs targeting oxidative stress-related diseases, including cardiovascular disorders and cancer .

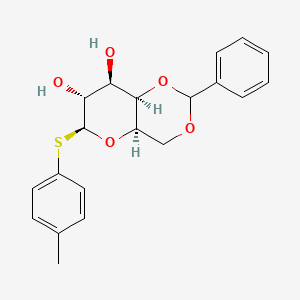

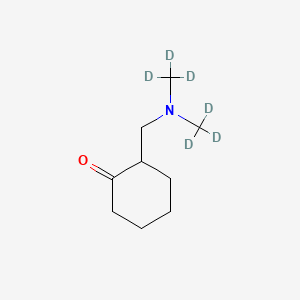

Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside contains a total of 76 bonds; 45 non-H bond(s), 13 multiple bond(s), 15 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 5 ester(s) (aliphatic) .科学的研究の応用

Enzymatic Synthesis and Kinetic Studies

A study by Mastihubová and Biely (2004) explored the lipase-catalyzed preparation of di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside, closely related to 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside. They found that the regioselectivity of di-O-acetylation and the yields of monoacetates are significantly influenced by the solvent's polarity and reaction time. This research provides insights into acetyl group migration kinetics in aqueous media, crucial for synthetic organic chemistry and enzymology (Mastihubová & Biely, 2004).

Spectral Characterization and Crystal Structure

Opozda et al. (2003) synthesized and characterized unsymmetrical Schiff bases derived from 2,3-diaminopyridine, involving reactions with compounds that share functional groups with the chemical of interest. This research contributes to the field of organic synthesis, offering a pathway to novel compounds with potential applications in materials science (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Biological Activities and DNA Binding Studies

Tahir et al. (2015) investigated the biological activities and DNA-binding capabilities of nitrosubstituted acylthioureas, showing the potential medicinal chemistry applications of nitrophenyl derivatives. This research underscores the importance of such compounds in developing new therapeutic agents, particularly in cancer treatment and the study of drug-DNA interactions (Tahir et al., 2015).

Protecting Group Utility in Organic Synthesis

Daragics and Fügedi (2010) highlighted the (2-nitrophenyl)acetyl group's utility for protecting hydroxyl functions in organic synthesis. Their research illustrates the significance of such protecting groups in synthesizing complex molecules, offering a valuable tool for chemists working in the field of synthetic organic chemistry (Daragics & Fügedi, 2010).

特性

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWPHZHKFBKPE-FVWBIGPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745383 |

Source

|

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside | |

CAS RN |

162088-92-8 |

Source

|

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)